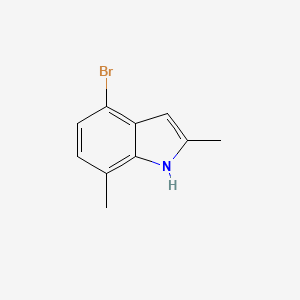

4-Bromo-2,7-dimethyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

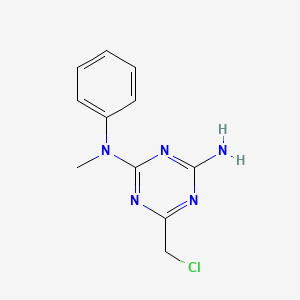

“4-Bromo-2,7-dimethyl-1H-indole” is a chemical compound with the molecular formula C10H10BrN . It is a derivative of indole, a heterocyclic aromatic organic compound, which is a significant structure in many natural products and drugs . This compound is typically a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2,7-dimethyl-1H-indole” consists of a benzene ring fused with a pyrrole ring, which is characteristic of indole derivatives . The molecule also contains bromine and methyl groups attached to the indole ring .

Physical And Chemical Properties Analysis

“4-Bromo-2,7-dimethyl-1H-indole” is a solid at room temperature . It has a molecular weight of 224.1 . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Functionalization Methods

Palladium-Catalyzed Reactions : Palladium-catalyzed reactions have become instrumental in the synthesis and functionalization of indoles, offering access to a wide range of biologically active compounds with diverse functionalities. Such methodologies are celebrated for their efficiency and minimal environmental impact, facilitating the synthesis of pharmaceutical intermediates and active ingredients in fewer steps and with reduced waste (Cacchi & Fabrizi, 2005).

Photoredox Gold Catalysis : The utilization of photoredox catalysts, specifically gold-based ones, has been reported to initiate free-radical cyclizations onto indoles, broadening the scope of indole functionalization. This method offers a mild and safe alternative to traditional approaches for generating high-energy radicals, enabling the functionalization of indoles in previously inaccessible ways (Kaldas et al., 2015).

Copper-Catalyzed N-Arylation : The copper-catalyzed N-arylation of indoles represents a general method for producing N-arylindoles, crucial intermediates in the synthesis of many pharmaceuticals and organic materials. This method highlights the versatility of copper catalysts in facilitating the coupling of aryl iodides or bromides with indoles to yield a variety of N-arylindoles efficiently (Antilla et al., 2002).

Biomedical Applications

Biomedical Importance of Indoles : Indoles, including derivatives synthesized through reactions involving 4-Bromo-2,7-dimethyl-1H-indole, are central to numerous natural and synthetic molecules with significant biological activity. These compounds have been extensively studied for their potential in drug discovery and analysis, highlighting their importance in addressing a range of health issues (Kaushik et al., 2013).

Zukünftige Richtungen

Indole derivatives, including “4-Bromo-2,7-dimethyl-1H-indole”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and their application for the treatment of various disorders has attracted increasing attention in recent years .

Eigenschaften

IUPAC Name |

4-bromo-2,7-dimethyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAAMKFWLDHBIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=C(N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,7-dimethyl-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)

![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)

![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)

![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)

![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)

![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)